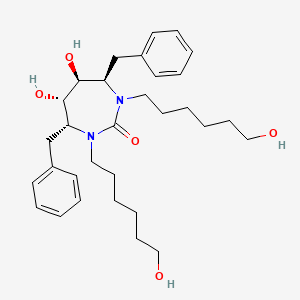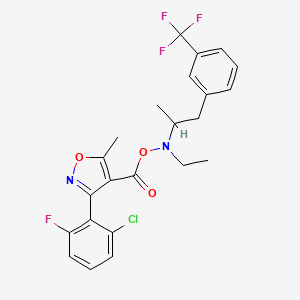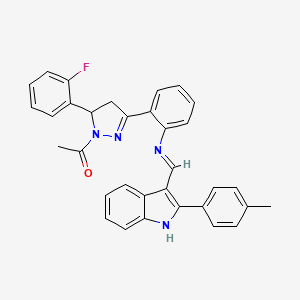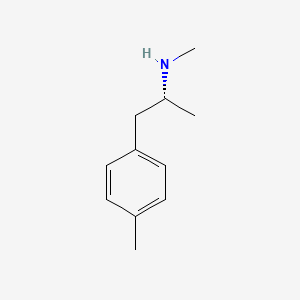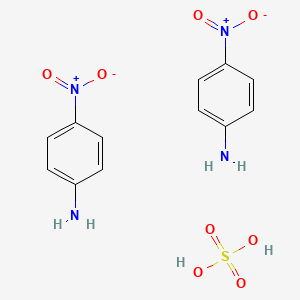
6-Thia-2,3,9,10,12-pentaazatrideca-3,8-dienethioamide, 11-thioxo-N,4,8-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is primarily used in research and development settings, particularly in the pharmaceutical industry, to study the properties and effects of related compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B 2844 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of B 2844 is usually carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.
化学反应分析
Types of Reactions: B 2844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvent choice and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
科学研究应用
B 2844 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Employed in biochemical assays to investigate the interactions and effects of similar compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly those related to cardiovascular and neurological conditions.
Industry: Applied in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
作用机制
The mechanism of action of B 2844 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds:
Benidipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic effects.
Amlodipine: A widely used calcium channel blocker for cardiovascular conditions.
Uniqueness: B 2844 is unique in its specific structure and properties, which make it valuable for research purposes. Its distinct molecular configuration allows for detailed studies of related compounds and their effects, providing insights into the development of new therapeutic agents and materials.
属性
CAS 编号 |
55851-61-1 |
|---|---|
分子式 |
C10H20N6S3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
1-methyl-3-[(E)-1-[(2E)-2-(methylcarbamothioylhydrazinylidene)propyl]sulfanylpropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H20N6S3/c1-7(13-15-9(17)11-3)5-19-6-8(2)14-16-10(18)12-4/h5-6H2,1-4H3,(H2,11,15,17)(H2,12,16,18)/b13-7+,14-8+ |
InChI 键 |
YMLCXAXRUNYZIT-FNCQTZNRSA-N |
手性 SMILES |
C/C(=N\NC(=S)NC)/CSC/C(=N/NC(=S)NC)/C |
规范 SMILES |
CC(=NNC(=S)NC)CSCC(=NNC(=S)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


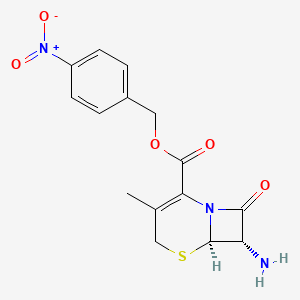

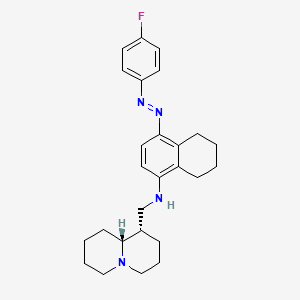

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
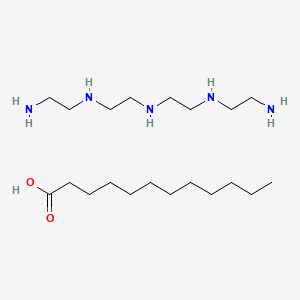
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
